
RSM-932A
概要
説明
- TCD-717 (RSM-932A) は、ChoKα を標的とする新規化合物です。
- ChoKα は、脂質代謝および細胞膜形成において重要な役割を果たします。
- ChoKα の過剰発現は、ヒト細胞における発がん性と関連付けられています .
準備方法
- TCD-717 の合成経路は広く文書化されていませんが、市販されています。
- 工業生産方法は、化学合成と精製を含む可能性があります。
化学反応の分析
- TCD-717 は、酸化、還元、置換などのさまざまな反応を起こす可能性があります。
- 一般的な試薬と条件は状況依存的ですが、有機溶媒、触媒、適切な温度を含む場合があります。
- 主要な生成物は、特定の反応経路によって異なります。
科学研究への応用
化学: TCD-717 は、ChoKα 阻害と脂質代謝の研究における貴重なツールとして役立ちます。
生物学: 研究者は、細胞膜組成とシグナル伝達経路への影響を探求しています。
医学: 抗腫瘍活性があるため、がん治療などの可能性があります.
産業: TCD-717 は、脂質関連薬の開発に役立つ可能性があります。
科学的研究の応用
Chemistry: TCD-717 serves as a valuable tool for studying ChoKα inhibition and lipid metabolism.
Biology: Researchers explore its impact on cell membrane composition and signaling pathways.
Medicine: Potential applications include cancer therapy due to its antitumoral activity.
Industry: TCD-717 might find use in lipid-related drug development.
作用機序
- TCD-717 は、ChoKα を阻害し、ホスファチジルコリン合成を阻害します。
- 分子標的には、ChoKα 酵素が含まれます。
- 影響を受ける経路には、脂質代謝と細胞膜の完全性があります。
類似化合物の比較
- TCD-717 の独自性は、ChoKα 特異性にあります。
- 類似の化合物には、他の ChoK 阻害剤や脂質関連分子が含まれる場合があります。
類似化合物との比較
- TCD-717’s uniqueness lies in its ChoKα specificity.
- Similar compounds may include other ChoK inhibitors or lipid-related molecules.
生物活性
RSM-932A, also known as TCD-717, is a potent inhibitor of choline kinase α (ChoKα), an enzyme implicated in the metabolism of phospholipids and overexpressed in various cancers. This compound has garnered attention for its dual potential as an anticancer agent and an antimalarial drug. This article synthesizes diverse research findings, case studies, and data tables to elucidate the biological activity of this compound.
This compound exhibits a unique mechanism of action by inhibiting ChoKα, which plays a critical role in the CDP-choline pathway. This pathway is essential for the synthesis of phosphatidylcholine, a major component of cell membranes. The inhibition of ChoKα leads to disruptions in membrane integrity and cellular signaling pathways, ultimately inducing cell death in cancer cells.
Case Study: Anticancer Activity
In preclinical studies, this compound demonstrated significant antiproliferative effects against a variety of tumor-derived cell lines. For instance, it showed high efficacy in inhibiting tumor growth in xenograft models with minimal toxicity. The following table summarizes the IC50 values of this compound against different cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MDA-MB-231 | 1.0 | Induces apoptosis |
T47D | 1.5 | Cell cycle arrest in G1 phase |
SW620 | 0.8 | Significant growth inhibition |
H460 | 2.0 | Induces ceramide accumulation |
These results indicate that this compound is a promising candidate for further clinical development as a cancer therapeutic due to its potent activity and favorable safety profile .
Antimalarial Activity
Beyond its anticancer properties, this compound has been investigated for its antimalarial activity against Plasmodium falciparum. The compound has shown to inhibit the choline kinase of this parasite effectively, demonstrating low nanomolar inhibitory activity against both chloroquine-sensitive and resistant strains.
In Vitro Studies
In vitro assays revealed that this compound significantly reduced parasitemia and induced the accumulation of trophozoites and schizonts, indicating a blockade in the intraerythrocytic development of the parasite. The following table outlines the effectiveness of this compound compared to other inhibitors:
Compound | IC50 (nM) | Effectiveness |
---|---|---|
This compound | 10 | Strong inhibition |
MN58b | 12 | Comparable activity |
HC-3 | 2700 | Weak inhibition |
The data suggest that this compound could serve as a viable alternative to current antimalarial treatments, especially in light of rising drug resistance .
Clinical Trials and Future Directions
This compound has progressed into Phase I clinical trials for patients with advanced tumors, highlighting its potential as a targeted cancer therapy. The trials aim to assess the drug's safety, tolerability, and preliminary efficacy in humans .
Summary of Clinical Findings
The preliminary results from clinical trials indicate that this compound has no detectable toxicity at effective doses leading to significant tumor growth inhibition (up to 77%) in mouse models . These findings support ongoing investigations into its application for treating various malignancies.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of RSM-932A in targeting cancer cell metabolism?
this compound selectively inhibits choline kinase alpha (ChoKα), an enzyme critical for synthesizing phosphatidylcholine (PC), a major component of cancer cell membranes. By binding to ChoKα, it disrupts lipid metabolism, leading to endoplasmic reticulum (ER) stress, activation of the CHOP signaling pathway, and apoptosis in tumor cells. Normal cells, such as NCM460 and MCF-10A, exhibit only cell cycle arrest, highlighting its tumor-selective cytotoxicity .
Q. Which experimental models have validated this compound's antitumor efficacy?
- In vitro : Human cancer cell lines (e.g., HT-29 colon cancer, MDA-MB-231 breast cancer) treated for 72 hours showed IC50 values ranging from 1.15 ± 0.14 μM (HT-29) to 7.1 μM (ovarian/bone cancers). Cytotoxicity was confirmed via LDH assays and flow cytometry .
- In vivo : Nude mice with HT-29 xenografts demonstrated 77% tumor growth inhibition at 7.5 mg/kg (intravenous administration) with no detectable toxicity .
Q. How does this compound achieve selective cytotoxicity against tumor cells while sparing normal cells?
Tumor cells rely on upregulated ChoKα for membrane synthesis, making them vulnerable to this compound-induced ER stress and apoptosis. Normal cells, which lack this dependency, undergo reversible cell cycle arrest via p53/p21 pathways, avoiding apoptosis. This selectivity is validated through comparative assays using tumor-derived vs. normal epithelial cell lines .
Advanced Research Questions
Q. What methodological considerations are critical when designing dose-response experiments for this compound in vivo?
- Dosing : Effective doses (e.g., 7.5 mg/kg in mice) must balance solubility (50 mM DMSO stock) with low toxicity. Vehicle controls (e.g., 40% DMSO) are essential to isolate drug effects .
- Tumor monitoring : Subcutaneous tumor volume should be measured 3× weekly using calipers, with randomization based on initial tumor size (~0.15–0.2 cm³) to ensure statistical rigor .
Q. How can researchers resolve contradictions in this compound's IC50 values across tumor cell lines?
Variability in IC50 (e.g., 1.3 μM in colon cancer vs. 14.7 μM in leukemia) may arise from differences in ChoKα expression, cell membrane composition, or assay conditions (e.g., incubation time, serum concentration). Standardizing protocols (e.g., 72-hour exposure, 10% FBS media) and validating via orthogonal methods (e.g., ATP depletion assays) can reduce discrepancies .
Q. What synergistic drug combinations enhance this compound's efficacy, and how are these interactions quantified?
this compound synergizes with ATP-competitive inhibitors and choline analogs due to its dual-targeting mechanism. Synergy is quantified using the Combination Index (CI) method:
- Example : Co-treatment with gemcitabine in pancreatic cancer models reduced CI to <0.3 (strong synergy) via enhanced ER stress .
Q. How should researchers validate ChoKα inhibition in cellular assays?
- Enzymatic assays : Measure phosphocholine levels via <sup>31</sup>P-NMR or colorimetric kits after this compound treatment.
- Biomarker analysis : Monitor CHOP, ATF4, and caspase-3 activation via Western blot to confirm ER stress and apoptosis pathways .
Q. Methodological Guidelines
Q. What statistical frameworks are recommended for analyzing this compound's in vivo efficacy?
- Use mixed-effects models to account for tumor growth variability in longitudinal studies.
- Apply Benjamini-Hochberg correction (FDR <0.05) in RNA-seq analyses to identify differentially expressed genes (e.g., lipid metabolism pathways) .
Q. How to address potential off-target effects in preclinical studies?
特性
IUPAC Name |
1-[[4-[4-[[4-(4-chloro-N-methylanilino)quinolin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-(4-chlorophenyl)-N-methylquinolin-1-ium-4-amine;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H38Cl2N4.2BrH/c1-49(39-23-19-37(47)20-24-39)43-27-29-51(45-9-5-3-7-41(43)45)31-33-11-15-35(16-12-33)36-17-13-34(14-18-36)32-52-30-28-44(42-8-4-6-10-46(42)52)50(2)40-25-21-38(48)22-26-40;;/h3-30H,31-32H2,1-2H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBVSSXGHKAASQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C3=CC=CC=C32)CC4=CC=C(C=C4)C5=CC=C(C=C5)C[N+]6=CC=C(C7=CC=CC=C76)N(C)C8=CC=C(C=C8)Cl.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H38Br2Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
877.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850807-63-5 | |
Record name | RSM-932A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850807635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RSM-932A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC1UXA6R4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。